molecular formula C18H14N2O2S B2880007 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868376-77-6

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2880007
M. Wt: 322.38
InChI Key: WDBWEBJAOHXIEP-HNENSFHCSA-N
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Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a versatile chemical compound with diverse applications in scientific research12. It exhibits high perplexity due to its complex molecular structure and offers burstiness through its ability to engage in various chemical reactions1.



Synthesis Analysis

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is not explicitly mentioned in the search results. However, its complex structure suggests that it may involve multiple steps and various chemical reactions1.



Molecular Structure Analysis

The molecular structure of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is complex, contributing to its high perplexity1. The exact details of its molecular structure are not provided in the search results.



Chemical Reactions Analysis

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is capable of engaging in various chemical reactions due to its complex molecular structure1. The specific types of chemical reactions it can undergo are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not explicitly mentioned in the search results. Its complex molecular structure and ability to engage in various chemical reactions suggest that it may have unique physical and chemical properties1.


Scientific Research Applications

Antidiabetic Potential

A study involving the synthesis of benzamide derivatives, including structures similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, identified compounds with promising antihyperglycemic properties, indicating potential applications in diabetes treatment. The research explored structure-activity relationships, highlighting the importance of the benzothiazole moiety for antidiabetic activity (Nomura et al., 1999).

Antimicrobial Activity

Another study focused on the synthesis of benzothiazole derivatives to evaluate their antimicrobial efficacy. The research concluded that certain derivatives exhibit variable and modest activity against investigated strains of bacteria and fungi, suggesting the antimicrobial application of compounds related to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (Patel et al., 2011).

Neuroprotective and Alzheimer's Disease Treatment

A significant study demonstrated the neuroprotective activity of a compound structurally related to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, showing potential in treating Alzheimer's disease. This compound inhibited histone deacetylase 6, reduced phosphorylation and aggregation of tau proteins, and improved cognitive functions in animal models, suggesting its application in Alzheimer's disease therapeutics (Lee et al., 2018).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuran derivatives, related to the benzothiazole structure, revealed their effectiveness as anti-inflammatory and analgesic agents. The compounds showed significant inhibition of COX-2 enzyme, comparable to standard drugs, indicating potential for the development of new anti-inflammatory and pain-relief medications (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Another application area includes corrosion inhibition, where benzothiazole derivatives were synthesized and studied for their protective effects against steel corrosion in acidic environments. These compounds showed higher efficiency and stability than previously reported inhibitors, indicating their potential use in industrial applications to prevent metal corrosion (Hu et al., 2016).

Safety And Hazards

The safety and hazards associated with N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions of research involving N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are not specified in the search results. Given its diverse applications in scientific research, it is likely that it will continue to be a subject of interest in various fields2.


properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-3-12-20-16-14(22-2)10-7-11-15(16)23-18(20)19-17(21)13-8-5-4-6-9-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBWEBJAOHXIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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